(R)-2-Amino-3-ethylpentanoic acid
Overview
Description
(R)-2-Amino-3-ethylpentanoic acid is a compound of significant interest in the field of synthetic and medicinal chemistry. Its structural characteristics and functionalities render it a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. The exploration of its synthesis, molecular structure, chemical reactions, and properties has been a subject of continuous research.
Synthesis Analysis
Recent advances in the asymmetric synthesis of amino acids, including derivatives similar to (R)-2-Amino-3-ethylpentanoic acid, highlight the development of new methods for achieving high stereocontrol. Techniques such as the application of chiral auxiliaries, organocatalysis, and enantioselective catalysis are prominent for constructing the chiral center with desired stereochemistry. Notably, methods involving asymmetric additions and the Strecker reaction have shown impressive results in achieving enantioselectivity (Aceña, Sorochinsky, & Soloshonok, 2012).
Molecular Structure Analysis
The molecular structure of (R)-2-Amino-3-ethylpentanoic acid features a chiral center, which significantly influences its chemical behavior and interaction with biological systems. Studies on molecular structure analysis often focus on X-ray crystallography and NMR spectroscopy to elucidate the configuration of the chiral center and the spatial arrangement of the molecule's functional groups.
Chemical Reactions and Properties
(R)-2-Amino-3-ethylpentanoic acid participates in a variety of chemical reactions, leveraging its amino group for the formation of amides, esters, and other derivatives. Its reactivity is also explored in the context of forming complex molecules through reactions like the Michael addition and amidation, which are pivotal in synthesizing biologically active compounds (Kiss, Kardos, Vass, & Fülöp, 2018).
Scientific Research Applications
“®-2-Amino-3-ethylpentanoic acid” is a chemical compound with the CAS Number: 14328-61-1 . It has a molecular weight of 145.2 and is used in various scientific research applications .
Amino acids, the building blocks of peptides and proteins, are indispensable chemicals needed by the body for optimal metabolism and proper body functioning . They play vital roles in the body such as in protein synthesis and as precursors in the production of secondary metabolism molecules . Amino acids also play key roles in cell signalling, homeostasis, gene expression, synthesis of hormones, phosphorylation of proteins and also possess antioxidant abilities .
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Polymer Chemistry : Amino acids can participate in click chemistry reactions, specifically the amino–yne click reaction . This reaction has been used in various fields such as surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .
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Medicine and Health : Amino acids are essential for the synthesis of proteins and precursors in the formation of secondary metabolism molecules . They are found in all parts of the body and have been explored for their therapeutic uses .
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Biochemistry : Amino acids play vital roles in the body such as in protein synthesis and as precursors in the production of secondary metabolism molecules . They also play key roles in cell signalling, homeostasis, gene expression, synthesis of hormones, phosphorylation of proteins and also possess antioxidant abilities .
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Material Science : The amino–yne click reaction, which involves amino acids, has been used in the preparation of hydrogel materials .
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Drug Delivery : Amino acids have been used in the design of drug delivery carriers . The amino–yne click reaction, in particular, has been utilized in this field .
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Surface Immobilization : The amino–yne click reaction has been used in the field of surface immobilization .
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Chemical Synthesis : “®-2-Amino-3-ethylpentanoic acid” is a chemical compound used in various scientific research applications . It could potentially be used in the synthesis of other complex molecules .
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NMR, HPLC, LC-MS, UPLC Studies : These are techniques used in analytical chemistry to separate, identify, and quantify each component in a mixture. “®-2-Amino-3-ethylpentanoic acid” could potentially be used in these studies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-ethylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLUUORVBOXZGB-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578880 | |
Record name | 3-Ethyl-D-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-ethylpentanoic acid | |
CAS RN |
14328-61-1 | |
Record name | 3-Ethyl-D-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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